molecular formula C39H43N4O21P3 B14796790 Fluorescein-dUTP

Fluorescein-dUTP

Cat. No.: B14796790
M. Wt: 996.7 g/mol
InChI Key: QTGRZULTMFHDJZ-WTDIWCDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorescein-12-dUTP is a fluorescent nucleotide analog used extensively in molecular biology for labeling DNA. This compound is particularly valuable in applications such as polymerase chain reaction (PCR), nick translation, and random primed labeling. The incorporation of Fluorescein-12-dUTP into DNA allows for the visualization and tracking of nucleic acids in various experimental setups due to its fluorescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein-12-dUTP is synthesized through a series of chemical reactions that involve the modification of deoxyuridine triphosphate (dUTP). The process typically includes the attachment of a fluorescein moiety to the dUTP molecule. This is achieved by reacting dUTP with fluorescein isothiocyanate (FITC) under controlled conditions. The reaction is carried out in an aqueous solution, often buffered to maintain a stable pH, and requires the presence of coupling agents to facilitate the attachment .

Industrial Production Methods

In an industrial setting, the production of Fluorescein-12-dUTP involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures such as high-performance liquid chromatography (HPLC) to verify the purity of the final product. The compound is then lyophilized and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Fluorescein-12-dUTP primarily undergoes substitution reactions where it replaces the natural nucleotide, deoxythymidine triphosphate (dTTP), in DNA synthesis reactions. This substitution allows for the incorporation of the fluorescent label into the DNA strand .

Common Reagents and Conditions

The common reagents used in reactions involving Fluorescein-12-dUTP include DNA polymerases such as Taq DNA polymerase, Klenow fragment, and reverse transcriptases. The reactions are typically carried out in buffered solutions with optimal pH and temperature conditions to ensure efficient incorporation of the labeled nucleotide .

Major Products Formed

The major products formed from reactions involving Fluorescein-12-dUTP are fluorescently labeled DNA strands. These labeled strands can be used in various downstream applications such as fluorescence in situ hybridization (FISH), microarray analysis, and real-time PCR .

Scientific Research Applications

Fluorescein-12-dUTP has a wide range of applications in scientific research:

Mechanism of Action

Fluorescein-12-dUTP exerts its effects by being incorporated into DNA during synthesis. The fluorescein moiety attached to the nucleotide emits fluorescence when excited by light of a specific wavelength. This fluorescence can be detected and measured, allowing researchers to track the presence and quantity of labeled DNA. The molecular targets of Fluorescein-12-dUTP are the DNA strands being synthesized, and the pathways involved include the enzymatic processes of DNA polymerization .

Comparison with Similar Compounds

Fluorescein-12-dUTP is unique in its high efficiency and specificity for labeling DNA. Similar compounds include:

Fluorescein-12-dUTP stands out due to its optimal excitation and emission wavelengths, making it highly suitable for a variety of fluorescence-based applications.

Properties

Molecular Formula

C39H43N4O21P3

Molecular Weight

996.7 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54)/b5-4+/t22?,29-,32+,34+/m0/s1

InChI Key

QTGRZULTMFHDJZ-WTDIWCDNSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.